molecular formula C7H10ClN3 B13124506 2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine

2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine

Cat. No.: B13124506
M. Wt: 171.63 g/mol
InChI Key: FNMMTMDUMKTNSU-UHFFFAOYSA-N
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Description

2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine (C₇H₉ClN₃) is a substituted pyridine derivative featuring a chlorine atom at position 2, a hydrazinylmethyl (-CH₂-NH-NH₂) group at position 5, and a methyl (-CH₃) group at position 2. This compound is of interest in medicinal chemistry and organic synthesis due to the reactivity of its hydrazine moiety, which enables participation in condensation reactions, coordination chemistry, and the formation of heterocyclic scaffolds .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

(6-chloro-5-methylpyridin-3-yl)methylhydrazine

InChI

InChI=1S/C7H10ClN3/c1-5-2-6(4-11-9)3-10-7(5)8/h2-3,11H,4,9H2,1H3

InChI Key

FNMMTMDUMKTNSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)CNN

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation with Hydrazine

A typical procedure includes:

  • Charging an autoclave with 2-chloro-5-trichloromethylpyridine dissolved in a suitable solvent (e.g., toluene or ethanol).
  • Adding Raney nickel catalyst and hydrazine hydrate or hydrazine derivatives.
  • Applying hydrogen gas under controlled pressure (3–11 kg/cm²) and temperature (15–45 °C).
  • Stirring the mixture for 2–3 hours until hydrogen uptake ceases.
  • Neutralizing the reaction mixture with aqueous sodium hydroxide.
  • Extracting and purifying the product by solvent extraction and concentration.

This method yields 2-chloro-5-(hydrazinylmethyl)-3-methylpyridine with reported yields ranging from 60% to 80% depending on reaction conditions and scale.

Parameter Typical Conditions Outcome/Notes
Catalyst Raney nickel Efficient hydrogenation catalyst
Hydrogen Pressure 3–11 kg/cm² Maintained throughout reaction
Temperature 15–45 °C Controlled to avoid side reactions
Solvent Toluene, ethanol, or mixture Solubilizes reactants and products
Reaction Time 2–3 hours Until hydrogen absorption ceases
Workup Neutralization with NaOH, extraction with toluene/HCl Purification of product
Yield 60–80% High purity hydrazinylmethyl derivative

These hydrogenation and amination steps are analogous to processes described for related aminomethylpyridines in EP0609811A1.

Summary Table of Preparation Steps for 2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine

Step No. Reaction Type Reagents/Conditions Key Intermediate/Product Yield (%)
1 Condensation & Cyclization Propionaldehyde + acrylic ester, heat Dihydropyridone derivative Not specified
2 Halogenation Chlorine, sulfuryl chloride, 50–60 °C Dihalo compound (2-oxo-5-methyl-5,6-dichloropiperidine) Not specified
3 Dehydrohalogenation Heat 100–170 °C, aromatic solvents 2-hydroxy-5-methylpyridine Not specified
4 Chlorination Phosphorus oxychloride, 80–130 °C, excess reagent 2-chloro-5-methylpyridine High (not quantified)
5 Trichloromethylation Chlorination of methyl group 2-chloro-5-trichloromethylpyridine Not specified
6 Catalytic Hydrogenation Raney nickel, hydrazine, H2, 15–45 °C, 3–11 kg/cm² 2-chloro-5-(hydrazinylmethyl)-3-methylpyridine 60–80

Research Findings and Practical Considerations

  • Solvent choice: High boiling aromatic solvents such as 1,2,4-trichlorobenzene are preferred for chlorination steps due to their thermal stability and solubilizing ability.
  • Chlorinating agents: Phosphorus oxychloride is favored for efficiency and yield; however, phosgene and other halogenating agents may be used.
  • Catalyst and hydrogenation conditions: Raney nickel provides effective catalytic activity for the reduction of trichloromethyl groups to hydrazinylmethyl groups under mild conditions.
  • Reaction control: Temperature and hydrogen pressure must be carefully monitored to prevent side reactions and maximize yield.
  • Purification: Neutralization and solvent extraction steps are crucial to isolate the product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Pyridine Derivatives

a. 3-Chloro-2-hydrazino-5-nitropyridine (C₅H₄ClN₅O₂)

  • Structure : Chlorine (position 3), hydrazine (position 2), and nitro (position 5) substituents.
  • Properties : The nitro group enhances electrophilicity, making this compound reactive toward nucleophilic aromatic substitution. It is used in synthesizing pharmaceuticals and agrochemicals .
  • Comparison : Unlike 2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine, the nitro group in this derivative increases oxidative instability but broadens applications in explosive precursors or dye intermediates.

b. 2-Chloro-5-hydroxymethylpyridine (C₆H₆ClNO)

  • Structure : Chlorine (position 2), hydroxymethyl (-CH₂OH) at position 3.
  • Properties : The hydroxymethyl group confers polarity, enhancing solubility in polar solvents. Melting points for analogous pyridines range from 268–287°C .
  • Comparison : Replacing hydroxymethyl with hydrazinylmethyl introduces nucleophilic reactivity (e.g., forming hydrazones) but reduces thermal stability due to the labile N–N bond .

c. 2-Chloro-5-(2,3-dimethylphenyl)-3-methylpyridine (C₁₄H₁₄ClN)

  • Structure : Bulky 2,3-dimethylphenyl substituent at position 4.
  • Properties : The aromatic substituent increases lipophilicity, favoring membrane permeability in drug design. Molecular weight (231.72 g/mol) is higher than the target compound’s (~169.62 g/mol) .
  • Comparison : The hydrazinylmethyl group offers synthetic versatility for further functionalization compared to the inert dimethylphenyl group.
Positional Isomerism and Reactivity

a. 2-Chloro-3-methylpyridine vs. 2-Chloro-5-methylpyridine

  • Isolation : 2-Chloro-5-methylpyridine is isolated via Cu²⁺ complexation from its isomer, 2-chloro-3-methylpyridine, achieving >99.1% purity .
  • Comparison : Positional isomerism affects electronic distribution; the 5-methyl group in the target compound may sterically hinder reactions at position 4, unlike 3-methyl isomers.

b. 3-Methylpyridine (C₆H₇N)

  • Occurrence: Found in roasted coffee and formed via thermal degradation of nitrogenous precursors .
  • Comparison : The absence of chlorine and hydrazine in 3-methylpyridine limits its utility in synthetic chemistry compared to the target compound.

a. SABA1 (C₂₂H₂₀ClN₃O₄S)

  • Structure : Sulfonamidobenzamide core with a chlorine-substituted pyridine.
  • Activity : Exhibits antimicrobial activity (MIC: 0.45–0.9 mM) against E. coli .
  • Comparison : The hydrazinyl group in the target compound could similarly enhance bioactivity by enabling hydrogen bonding with microbial targets.

b. 3-Chloro-6-hydrazinylpyridazine (C₄H₅ClN₄)

  • Synthesis : Used to prepare triazolopyridazines via cyclization .
  • Comparison : Pyridazine vs. pyridine core alters ring strain and π-electron density, affecting reactivity in heterocyclic synthesis.

Research Findings and Challenges

  • Reactivity : The hydrazinylmethyl group facilitates condensation reactions (e.g., with carbonyl compounds) to form Schiff bases, a trait shared with 3-Chloro-6-hydrazinylpyridazine .
  • Electronic Effects : Chlorine at position 2 deactivates the pyridine ring, directing electrophilic substitutions to positions 4 or 6 .
  • Purification Challenges : Isomer separation, as seen in 2-chloro-5-methylpyridine purification via Cu²⁺ complexes, may be required for the target compound .

Biological Activity

2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, which includes a hydrazine moiety, suggests possible interactions with various biological targets, including enzymes and receptors involved in disease pathways.

  • Molecular Formula : C7H9ClN4
  • Molecular Weight : 188.63 g/mol
  • IUPAC Name : 2-chloro-5-(hydrazinylmethyl)-3-methylpyridine

The biological activity of 2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine is primarily attributed to its ability to act as an enzyme inhibitor. Compounds with hydrazine groups are known to interact with various biomolecules, potentially leading to the modulation of metabolic pathways. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, which could be beneficial in treating conditions such as cancer or infectious diseases.
  • Receptor Interaction : It may also interact with cellular receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research has indicated that pyridine derivatives exhibit significant antimicrobial properties. The antibacterial activity of 2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine has been tested against various pathogens, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies indicate that derivatives of pyridine can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : It has been shown to cause G1 phase arrest in certain cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies suggest that it activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of 2-Chloro-5-(hydrazinylmethyl)-3-methylpyridine:

  • Antimicrobial Efficacy : A study evaluated a series of hydrazine derivatives against common bacterial strains. The results indicated that compounds with similar structures exhibited MIC values ranging from 0.0048 to 0.025 mg/mL against E. coli and S. aureus .
  • Anticancer Mechanisms : Another research article highlighted the effects of pyridine derivatives on cancer cells, demonstrating significant cytotoxicity and the ability to inhibit tumor growth in vivo .

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